2-Chloro-4-fluoro-3-iodo-1-methoxybenzene
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Overview
Description
2-Chloro-4-fluoro-3-iodo-1-methoxybenzene is an organic compound with the molecular formula C₇H₅ClFIO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and methoxy groups
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-3-iodo-1-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with chlorine, fluorine, iodine, and methoxy groups in a controlled manner. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and reagents like iodine monochloride (ICl) and fluorine gas (F₂) under specific temperature and pressure conditions .
Chemical Reactions Analysis
2-Chloro-4-fluoro-3-iodo-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (chlorine, fluorine, iodine) are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄). Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds
Scientific Research Applications
2-Chloro-4-fluoro-3-iodo-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-iodo-1-methoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms and methoxy group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
2-Chloro-4-fluoro-3-iodo-1-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
2-Chloro-4-fluoro-1-iodobenzene: Lacks the methoxy group, which can affect its reactivity and applications.
2-Chloro-3-fluoro-4-iodo-1-methoxybenzene: Similar structure but different positioning of substituents, leading to variations in chemical behavior.
1-Chloro-3-fluoro-2-methoxybenzene: Another derivative with different halogen and methoxy group positions, affecting its chemical properties
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H5ClFIO |
---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
3-chloro-1-fluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |
InChI Key |
STSNMGDDYICBGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)I)Cl |
Origin of Product |
United States |
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